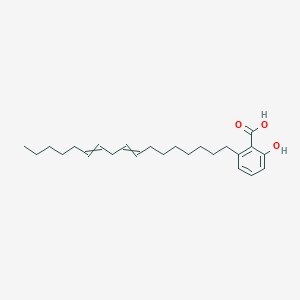![molecular formula C20H13ClN2 B13649466 2-([1,1'-Biphenyl]-3-yl)-3-chloroquinoxaline](/img/structure/B13649466.png)
2-([1,1'-Biphenyl]-3-yl)-3-chloroquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([1,1’-Biphenyl]-3-yl)-3-chloroquinoxaline is an organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of a biphenyl group and a chlorine atom attached to the quinoxaline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-3-yl)-3-chloroquinoxaline typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Quinoxaline Formation: The biphenyl intermediate is then reacted with o-phenylenediamine in the presence of a suitable oxidizing agent to form the quinoxaline ring.
Chlorination: The final step involves the chlorination of the quinoxaline ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of 2-([1,1’-Biphenyl]-3-yl)-3-chloroquinoxaline may involve large-scale batch or continuous processes, utilizing the same synthetic routes but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures consistency and efficiency in production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline ring, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction of the compound can yield dihydroquinoxaline derivatives.
Substitution: The chlorine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Amino or thiol-substituted quinoxaline derivatives.
Aplicaciones Científicas De Investigación
2-([1,1’-Biphenyl]-3-yl)-3-chloroquinoxaline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: It serves as a probe in studying various biological processes, including enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 2-([1,1’-Biphenyl]-3-yl)-3-chloroquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group enhances its binding affinity to these targets, while the quinoxaline core facilitates the inhibition of enzymatic activity. This dual interaction disrupts critical biological pathways, leading to the desired therapeutic or biological effect.
Comparación Con Compuestos Similares
- 2-([1,1’-Biphenyl]-4-yl)-3-chloroquinoxaline
- 2-([1,1’-Biphenyl]-2-yl)-3-chloroquinoxaline
- 2-([1,1’-Biphenyl]-3-yl)-3-bromoquinoxaline
Comparison:
- 2-([1,1’-Biphenyl]-3-yl)-3-chloroquinoxaline is unique due to the specific positioning of the chlorine atom, which influences its reactivity and binding properties.
- 2-([1,1’-Biphenyl]-4-yl)-3-chloroquinoxaline has the chlorine atom at a different position, leading to variations in its chemical behavior and applications.
- 2-([1,1’-Biphenyl]-2-yl)-3-chloroquinoxaline differs in the position of the biphenyl group, affecting its overall stability and reactivity.
- 2-([1,1’-Biphenyl]-3-yl)-3-bromoquinoxaline has a bromine atom instead of chlorine, which can alter its electronic properties and reactivity.
Propiedades
Fórmula molecular |
C20H13ClN2 |
|---|---|
Peso molecular |
316.8 g/mol |
Nombre IUPAC |
2-chloro-3-(3-phenylphenyl)quinoxaline |
InChI |
InChI=1S/C20H13ClN2/c21-20-19(22-17-11-4-5-12-18(17)23-20)16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-13H |
Clave InChI |
GLORZCSFIDGIPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC4=CC=CC=C4N=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


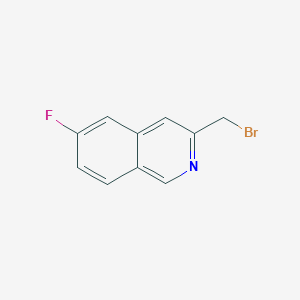
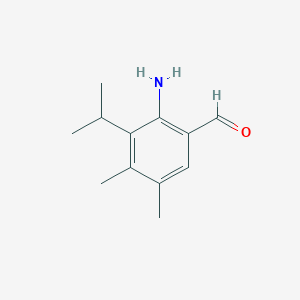
![(NE)-N-[2-[1-(difluoromethyl)benzimidazol-2-yl]-1-phenylethylidene]hydroxylamine](/img/structure/B13649391.png)
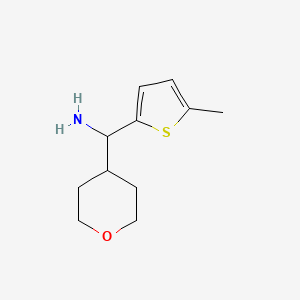

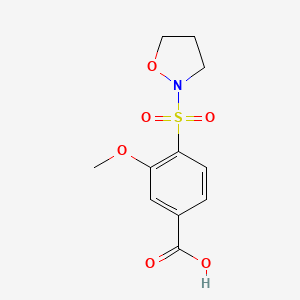
![5-Chlorothiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13649408.png)

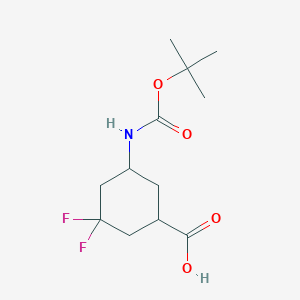
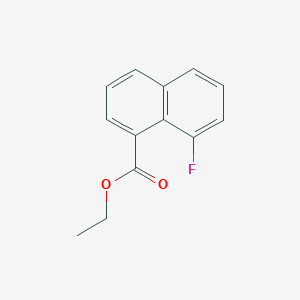
![3-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13649424.png)
![3-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13649432.png)
